3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
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Overview
Description
3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane is a complex organophosphorus compound characterized by its unique spirocyclic structure. This compound contains two phosphorus atoms and multiple oxygen atoms, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane typically involves the reaction of pentaerythritol with phosphorus trichloride in the presence of a base, followed by the addition of butanol. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
This includes using larger reactors, maintaining strict control over reaction conditions, and employing purification techniques such as distillation or crystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus atoms to lower oxidation states.
Substitution: The butoxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various alkyl or aryl halides for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce a variety of alkoxy or aryloxy derivatives .
Scientific Research Applications
3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism by which 3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane exerts its effects involves its ability to interact with various molecular targets. The phosphorus atoms can form strong bonds with metals, making it an effective ligand in coordination complexes. Additionally, its spirocyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: This compound has similar structural features but different substituents, affecting its reactivity and applications.
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: Another similar compound with long alkyl chains, used primarily as an antioxidant and stabilizer.
2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane: This compound contains sulfur atoms instead of phosphorus, leading to different chemical properties and applications.
Properties
CAS No. |
75457-09-9 |
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Molecular Formula |
C13H26O6P2 |
Molecular Weight |
340.29 g/mol |
IUPAC Name |
3,9-dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane |
InChI |
InChI=1S/C13H26O6P2/c1-3-5-7-14-20-16-9-13(10-17-20)11-18-21(19-12-13)15-8-6-4-2/h3-12H2,1-2H3 |
InChI Key |
DCHFYLMMGGJTSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP1OCC2(CO1)COP(OC2)OCCCC |
Origin of Product |
United States |
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